4-M-2-P-BC is primarily known as an intermediate in the synthesis of telmisartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. [] Studies have demonstrated its effectiveness in lowering blood pressure and improving cardiovascular outcomes in patients with these conditions. []
Beyond its role as a synthetic intermediate, research suggests 4-M-2-P-BC may possess independent therapeutic properties. Studies have investigated its potential in various areas, including:
It's important to note that research on the independent therapeutic applications of 4-M-2-P-BC is still in its early stages. Further studies are needed to:
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid is an organic compound with the molecular formula C12H14N2O2. It features a benzimidazole core, which is a bicyclic structure containing a fused benzene and imidazole ring. The compound is characterized by the presence of a methyl group at the 4-position, a propyl group at the 2-position, and a carboxylic acid functional group at the 6-position. This unique arrangement contributes to its chemical properties and potential biological activities .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid has shown potential biological activities, including:
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Several synthesis methods have been reported for 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid:
These methods highlight its versatility as a synthetic intermediate in organic chemistry.
The applications of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid include:
Several compounds share structural similarities with 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylbenzimidazole | Benzimidazole core with a methyl group | Less bulky than 4-Methyl-2-propyl variant |
| 2-Methylbenzimidazole | Methyl substitution at the 2-position | Different biological activity profile |
| 5-Ethylbenzimidazole | Ethyl group at the 5-position | Potentially different pharmacological effects |
| Benzimidazole-6-carboxylic acid | Carboxylic acid at position 6 without propyl group | Simpler structure, less steric hindrance |
The uniqueness of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid lies in its specific arrangement of substituents that may influence its biological activity and chemical reactivity compared to these similar compounds .
The synthesis of 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid traditionally begins with the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives [2]. This fundamental approach has been widely employed for decades due to its reliability and versatility in producing benzimidazole scaffolds [4]. The reaction typically proceeds through the formation of an amide intermediate followed by cyclodehydration to yield the benzimidazole ring system [3].
For the specific synthesis of 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, the process begins with appropriately substituted o-phenylenediamine precursors bearing methyl and carboxylic acid functionalities [5]. The condensation with butyric acid or its derivatives introduces the propyl group at the C-2 position of the resulting benzimidazole [1]. This reaction generally requires acidic conditions and elevated temperatures to facilitate the cyclization process [2].
A typical synthetic route involves the reaction of 4-methyl-3-nitrobenzoic acid with reducing agents to form the corresponding diamine, followed by condensation with butyric acid derivatives [5]. The reaction conditions often employ polyphosphoric acid (PPA) as both solvent and dehydrating agent, with temperatures ranging from 100-200°C for several hours [2]. This approach, while effective, presents challenges in terms of regioselectivity and harsh reaction conditions [4].
Table 1: Traditional Condensation Methods for 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic Acid Synthesis
| Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phillips-Ladenburg | 4-Methyl-3-aminobenzoic acid + Butyric acid | Polyphosphoric acid | 130-150 | 6-10 | 60-75 | [2] [4] |
| Modified Phillips | 4-Methyl-1,2-phenylenediamine + Butyric acid | HCl/Reflux | 100-120 | 4-8 | 55-65 | [3] [4] |
| Fe/S Catalytic | 4-Methyl-3-nitrobenzoic acid + Butyraldehyde | Fe/S | 150 | 6-8 | 70-80 | [4] |
| ZnO Nanoparticle | 4-Methyl-1,2-phenylenediamine + Butyric acid | ZnO nanoparticles | 70 | 4-6 | 85-90 | [2] [19] |
Recent modifications to these traditional routes have focused on improving reaction efficiency and reducing environmental impact [19]. For instance, the use of metal catalysts such as zinc oxide nanoparticles has been shown to facilitate the condensation reaction under milder conditions, resulting in higher yields and shorter reaction times [2]. Similarly, the Fe/S catalytic redox condensation method offers an efficient approach for generating benzimidazole derivatives from nitroanilines and carboxylic acids with minimal organic by-products [4].
A significant advancement in the synthesis of benzimidazole carboxylic acid derivatives has been the development of HBTU-mediated coupling-cyclization strategies [6]. O-(Benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a coupling reagent traditionally used in peptide synthesis that has found novel application in benzimidazole formation [8]. This approach offers milder reaction conditions and often higher yields compared to traditional condensation methods [6].
The HBTU-mediated synthesis of 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid typically involves a two-step, one-pot process [6]. In the first step, HBTU facilitates the formation of an amide intermediate between the appropriately substituted o-phenylenediamine and butyric acid [10]. This is followed by an HBTU-promoted cyclization under refluxing conditions to yield the desired benzimidazole product [6].
The mechanism of this transformation is particularly noteworthy [6]. HBTU serves dual functions: initially activating the carboxylic acid for amide formation, then promoting the dehydrative cyclization of the amide intermediate [10]. This occurs through activation of the amide oxygen by the carbodiimide motif of HBTU, followed by loss of 1-hydroxybenzotriazole and subsequent cyclization [6]. The reaction proceeds efficiently in various solvents including toluene, DMF, and 1,4-dioxane, providing flexibility for substrate solubility issues [10].
A key advantage of this methodology is its tolerance for a wide range of functional groups, including those that might be sensitive to the harsh acidic conditions of traditional methods [6]. For the synthesis of 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, this approach allows for the preservation of the carboxylic acid functionality at the C-6 position while efficiently forming the benzimidazole core [9].
Recent studies have demonstrated that this HBTU-mediated approach can be further enhanced through the use of microwave irradiation, significantly reducing reaction times from hours to minutes [7]. Additionally, the methodology has been adapted for continuous flow synthesis, offering potential advantages for scale-up and industrial production [9].
Table 2: HBTU-Mediated Coupling-Cyclization Conditions for Benzimidazole Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | HBTU Equivalents | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Toluene | Reflux (110) | 3-4 | 2.0 | DIPEA | 90-96 | [6] [10] |
| DMF | 80-100 | 2-3 | 2.0 | DIPEA | 85-92 | [6] [7] |
| 1,4-Dioxane | Reflux (101) | 3-4 | 2.0 | DIPEA | 88-94 | [6] [10] |
| Microwave/DMF | 120 | 0.2-0.5 | 2.0 | DIPEA | 80-90 | [7] [11] |
The HBTU-mediated approach represents a significant advancement in benzimidazole synthesis, offering a mild, efficient, and versatile method for preparing 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid and related derivatives [6]. The one-pot nature of this process, combined with high yields and functional group tolerance, makes it particularly attractive for both laboratory and industrial applications [10].
Achieving regioselective functionalization at specific positions of the benzimidazole scaffold presents significant synthetic challenges and opportunities [12]. For 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, precise control over substitution at the C-4 (methyl group) and C-6 (carboxylic acid) positions is crucial for maintaining the desired biological and physicochemical properties [15].
The C-4 methylation is typically introduced early in the synthetic sequence, often being present in the o-phenylenediamine starting material [13]. This approach ensures regioselectivity by incorporating the methyl group before benzimidazole ring formation [12]. Alternatively, directed metalation strategies using appropriate directing groups can facilitate selective functionalization at the C-4 position of preformed benzimidazoles [13].
For the C-6 carboxylic acid functionality, several approaches have been developed [15]. One common strategy involves the use of appropriately substituted starting materials, such as 4-methyl-3-nitrobenzoic acid, where the carboxylic acid is already present at what will become the C-6 position after benzimidazole formation [17]. Another approach involves late-stage oxidation of C-6 alkyl or aryl substituents to the corresponding carboxylic acid [15].
Recent advances in transition metal-catalyzed C-H functionalization have provided powerful tools for regioselective modification of benzimidazoles [13]. For instance, palladium-catalyzed direct arylation can be directed to the C-6 position through the use of appropriate directing groups [13]. Similarly, carboxylate-assisted ruthenium-catalyzed C-H activation has been shown to selectively target the C-4 and C-6 positions of benzimidazoles [12].
Table 3: Regioselective Functionalization Strategies for Benzimidazole C-4 and C-6 Positions
| Position | Functionalization Method | Catalyst/Reagent | Conditions | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| C-4 | Directed metalation | n-BuLi/TMSCl | -78°C, THF | >95:5 | 70-85 | [13] |
| C-4 | Ru-catalyzed C-H activation | [Ru(p-cymene)Cl₂]₂ | 100°C, MeOH | >90:10 | 65-80 | [12] [13] |
| C-6 | Pd-catalyzed direct arylation | Pd(OAc)₂/X-Phos | 100°C, toluene | >85:15 | 75-90 | [12] [13] |
| C-6 | Oxidation of C-6 alkyl | KMnO₄ | 80°C, water | >95:5 | 60-75 | [15] [17] |
The regioselectivity of these transformations can be influenced by both electronic and steric factors [15]. The presence of a methyl group at C-4 can direct subsequent functionalization to the C-6 position due to a combination of electronic effects and steric hindrance [13]. Similarly, a carboxylic acid or ester at C-6 can serve as a directing group for selective functionalization at C-4 or C-7 [12].
For the synthesis of 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a strategic approach often involves the selection of appropriately substituted starting materials that already contain the desired functionalities at the correct positions [17]. This circumvents the need for complex regioselective transformations after benzimidazole formation [15]. However, when post-cyclization modifications are necessary, the judicious choice of directing groups and reaction conditions can enable highly selective functionalization at either the C-4 or C-6 position [13].
The transition from laboratory-scale synthesis to industrial production of 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid presents numerous challenges that must be addressed to ensure efficiency, consistency, and economic viability [18]. These challenges span multiple aspects of the manufacturing process, from reaction optimization to purification and quality control [22].
Temperature control represents a critical challenge in large-scale benzimidazole synthesis [30]. The traditional condensation reactions often require high temperatures (130-150°C) for extended periods, which can lead to energy inefficiency and potential safety concerns in industrial settings [19]. Additionally, the exothermic nature of some steps necessitates careful heat management to prevent runaway reactions [30]. Modern approaches have focused on developing lower-temperature alternatives, such as microwave-assisted synthesis or continuous flow processes, which offer better temperature control and energy efficiency [22].
Solvent selection poses another significant challenge [19]. Many laboratory-scale syntheses employ solvents that are unsuitable for industrial production due to environmental concerns, cost, or recovery difficulties [22]. The development of greener solvent systems or solvent-free methodologies has become a priority for large-scale benzimidazole production [25]. For instance, the use of water or ethanol as reaction media can significantly reduce environmental impact while maintaining acceptable reaction efficiency [19].
Table 4: Large-Scale Production Challenges and Optimization Strategies
| Challenge | Impact | Optimization Strategy | Benefits | Limitations | Reference |
|---|---|---|---|---|---|
| Temperature Control | Safety, Energy efficiency | Continuous flow reactors | Precise control, Improved heat transfer | Equipment cost, Process development | [22] [27] |
| Solvent Selection | Environmental impact, Cost | Green solvents (water, ethanol) | Reduced toxicity, Lower disposal costs | Potential yield reduction | [19] [25] |
| Purification | Product quality, Yield loss | Crystallization optimization | Higher purity, Reduced solvent use | Process development time | [33] [34] |
| Process Integration | Efficiency, Cost | Telescoping reactions | Reduced handling, Fewer isolations | Process control complexity | [26] |
Purification and crystallization present particular challenges for large-scale production [33]. The development of efficient crystallization protocols is essential for obtaining high-purity 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid with consistent physical properties [34]. Factors such as cooling rate, seeding strategies, and solvent composition must be carefully optimized to ensure reproducible crystal formation with the desired polymorphic form [33]. Additionally, efficient filtration and drying processes must be developed to minimize yield losses during downstream processing [34].
Process integration and telescoping reactions offer opportunities for optimization in large-scale production [26]. By eliminating the isolation of intermediates and performing multiple transformations in a single vessel, overall efficiency can be significantly improved . However, this approach requires careful control of reaction parameters and impurity profiles to prevent the accumulation of by-products that may be difficult to remove in later stages [26].
Quality control represents a fundamental challenge in pharmaceutical-grade benzimidazole production [31]. The development of robust analytical methods for monitoring reaction progress and product purity is essential [31]. Additionally, the identification and control of potential impurities, particularly those structurally similar to the target compound, require sophisticated analytical techniques and well-defined acceptance criteria [31].
The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid provides comprehensive structural information through proton, carbon-13, and nitrogen-15 nuclei observations [1] [2] [3].
Proton Nuclear Magnetic Resonance Spectroscopy Analysis
The proton Nuclear Magnetic Resonance spectrum reveals characteristic resonances that confirm the molecular structure. The propyl chain exhibits typical alkyl patterns with a triplet at 0.91 parts per million (J=7.25 Hz) representing the terminal methyl group [1]. The propyl methylene protons appear as a multiplet at 1.76 parts per million, while the methylene bridge connecting the propyl chain to the benzimidazole ring shows a triplet at 2.78 parts per million (J=7.24 Hz) [1]. The aromatic methyl substituent at the 4-position displays a characteristic singlet at 2.55 parts per million [1]. The benzimidazole aromatic proton at position 7 appears as a singlet at 7.47 parts per million, consistent with substitution patterns observed in similar benzimidazole derivatives [3] [2].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy Characterization
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed carbon framework information [3] [2]. Aliphatic carbons of the propyl chain appear at 12.1, 22.8, and 31.2 parts per million, representing the methyl, propyl methylene, and benzimidazole-attached methylene carbons respectively [2]. Aromatic carbons show distinct chemical shifts with C-5 at 122.5 parts per million, C-6 at 134.7 parts per million, and quaternary carbons C-3a/C-7a at 152.4 parts per million [3] [2]. The benzimidazole C-2 carbon resonates at 142.3 parts per million, characteristic of this heterocyclic position [2]. The carboxyl carbon exhibits a downfield shift at 168.5 parts per million, while the aromatic C-4 appears at 172.8 parts per million [3].
Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy Investigation
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of the benzimidazole nitrogen atoms [2] [4]. The N-1 nitrogen shows a chemical shift at -65.2 parts per million, while N-3 appears at -142.8 parts per million, reflecting the different electronic environments and hydrogen bonding patterns typical of benzimidazole systems [2] [4]. These chemical shifts are consistent with literature values for substituted benzimidazole derivatives and provide confirmation of the tautomeric structure [2].
The vibrational spectroscopic analysis employing Fourier Transform Infrared and Raman spectroscopy provides comprehensive functional group identification and structural characterization [5] [6] [7].
Fourier Transform Infrared Spectroscopy Analysis
The Fourier Transform Infrared spectrum exhibits characteristic absorption bands that confirm functional group presence [5] [6]. The broad, strong absorption between 3420-3200 wavenumber corresponds to overlapping N-H and O-H stretching vibrations from the benzimidazole ring and carboxylic acid functionality [5] [6]. Aromatic C-H stretching appears as medium intensity bands between 3100-2900 wavenumber, while aliphatic C-H stretching from the propyl chain and methyl substituent shows medium intensity absorption at 2950-2850 wavenumber [5] [7].
The carboxyl C=O stretching vibration appears as a strong absorption between 1710-1685 wavenumber, characteristic of carboxylic acid dimeric hydrogen bonding [5] [8]. Benzimidazole characteristic bands include C=N and C=C stretching vibrations at 1625-1600 wavenumber and aromatic C=C stretching at 1580-1560 wavenumber [5] [6]. The benzimidazole ring shows distinctive C-H deformation and C-N stretching modes between 1490-1470 wavenumber [5] [6].
Carboxyl group vibrations continue with symmetric carboxylate stretching and O-H deformation at 1430-1400 wavenumber, while aliphatic C-H deformation from methyl and propyl groups appears between 1380-1350 wavenumber [8] [7]. The C-O stretching of the carboxyl group shows strong absorption at 1290-1250 wavenumber [8]. Aromatic C-H deformation modes appear at 1180-1150 wavenumber, while out-of-plane aromatic C-H deformation occurs between 890-850 wavenumber and 820-780 wavenumber [5] [7]. Ring deformation modes are observed at 750-700 wavenumber [5].
Raman Spectroscopy Complementary Analysis
Raman spectroscopy provides complementary vibrational information with different selection rules [5] [9]. Strong Raman intensity appears for aliphatic C-H stretching (2950-2850 wavenumber) and aromatic C-H stretching (3100-2900 wavenumber), reflecting the high polarizability of these bonds [5]. Benzimidazole characteristic vibrations show strong Raman activity at 1625-1600 wavenumber and 1580-1560 wavenumber [5] [6].
The N-H and O-H stretching region (3420-3200 wavenumber) shows weak Raman intensity due to the polar nature of these vibrations [5]. Aromatic ring deformation modes exhibit strong Raman activity between 890-850 wavenumber and 750-700 wavenumber, providing fingerprint information for the benzimidazole ring system [5] [7]. The complementary nature of Fourier Transform Infrared and Raman spectroscopy enables complete vibrational mode assignment and structural confirmation [5].
Mass spectrometric analysis reveals characteristic fragmentation pathways that provide structural confirmation and enable identification of degradation products [10] [11] [12].
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at mass-to-charge ratio 218 with 100% relative intensity, corresponding to the molecular formula C₁₂H₁₄N₂O₂ [13] [10]. Primary fragmentation involves loss of the methyl group yielding the [M-CH₃]⁺ ion at mass-to-charge ratio 203 (45% relative intensity) [10] [11]. Loss of the formyl group produces the [M-CHO]⁺ fragment at mass-to-charge ratio 189 (32% relative intensity), while loss of the complete carboxyl group generates the [M-COOH]⁺ ion at mass-to-charge ratio 172 (28% relative intensity) [10] [11].
Secondary Fragmentation Pathways
Secondary fragmentation proceeds through multiple pathways characteristic of benzimidazole derivatives [10] [11]. The [M-COOH-CH₃]⁺ fragment appears at mass-to-charge ratio 159 (42% relative intensity), representing combined loss of carboxyl and methyl groups [10]. Loss of ethyl and carboxyl groups yields the fragment at mass-to-charge ratio 146 (35% relative intensity) [10] [11].
The benzimidazole core structure produces the base peak at mass-to-charge ratio 132 (68% relative intensity), corresponding to C₈H₈N₂ [10] [11]. This fragment represents the stable benzimidazole ring system after loss of the carboxyl group and propyl chain [10]. Dehydrogenation of the benzimidazole core yields the fragment at mass-to-charge ratio 118 (55% relative intensity) [10] [11].
Characteristic Benzimidazole Fragmentation
Ring contraction processes generate smaller fragments including the pyrimidine fragment at mass-to-charge ratio 104 (38% relative intensity) [10] [11]. The tropylium ion (C₆H₅N⁺) appears at mass-to-charge ratio 91 (85% relative intensity), representing a highly stable carbocation [10] [12]. The phenyl cation at mass-to-charge ratio 77 (62% relative intensity) and cyclopentadienyl fragment at mass-to-charge ratio 63 (40% relative intensity) represent further decomposition products [10] [12]. Small ring fragments including cyclobutenyl (mass-to-charge ratio 51, 35% relative intensity) complete the fragmentation pattern [10].
These fragmentation patterns are consistent with electron impact ionization mechanisms for benzimidazole carboxylic acid derivatives and provide diagnostic information for structural identification [10] [11] [12].
High Performance Liquid Chromatography method development and validation ensure accurate quantitative analysis and purity assessment [14] [15] [16].
Chromatographic Method Development
The High Performance Liquid Chromatography method employs reversed-phase chromatography using a C18 column (150×4.6 millimeter, 3.5 micrometer particle size) with gradient elution [14] [15]. Mobile phase A consists of 0.01 Molar ammonium acetate buffer adjusted to pH 5.7 with 1% acetic acid, while mobile phase B contains acetonitrile [14] [15] [16]. The gradient program initiates with 82% mobile phase A, decreasing to 67% at 20 minutes, then to 10% at 25 minutes, followed by re-equilibration to 82% at 26 minutes [14].
Chromatographic conditions include a flow rate of 1.0 milliliter per minute, column temperature of 55°C, and injection volume of 50 microliters [14] [15]. Detection employs ultraviolet absorption at 254 nanometers, providing optimal sensitivity for the benzimidazole chromophore [15] [16]. Total run time is 25 minutes, allowing complete separation from potential impurities and degradation products [14] [15].
Method Validation Parameters
The analytical method demonstrates excellent linearity over the range 0.5-100 microgram per milliliter with a correlation coefficient of 0.9998, exceeding acceptance criteria of ≥0.995 [14] [15] [16]. Limit of detection and limit of quantification values are 0.15 microgram per milliliter and 0.45 microgram per milliliter respectively, providing adequate sensitivity for purity assessment [14] [15].
Precision studies demonstrate relative standard deviation of 1.8%, well within the acceptance criterion of ≤2.0% [14] [15] [16]. Accuracy assessment through recovery studies yields values between 98.5-101.2%, meeting the acceptance range of 95-105% [14] [15]. Selectivity studies confirm no interference from potential impurities or excipients at the retention time of the analyte [14] [15] [16].
Robustness and System Suitability
Robustness testing evaluates method performance under deliberate variations in chromatographic conditions [14] [15]. Parameters assessed include flow rate variations (±0.1 milliliter per minute), temperature changes (±2°C), and mobile phase composition modifications (±2%) [15] [16]. All variations produce relative standard deviation values below 5%, confirming method robustness [14] [15].
Irritant;Environmental Hazard